1-Bromo-4,5-diethoxy-2-nitrobenzene
Overview
Description
1-Bromo-4,5-diethoxy-2-nitrobenzene is an organic compound with the molecular formula C10H12BrNO4 and a molecular weight of 290.11 g/mol . It is characterized by the presence of bromine, nitro, and ethoxy functional groups attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4,5-diethoxy-2-nitrobenzene typically involves the bromination of 4,5-diethoxy-2-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a bromine atom on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions .
Chemical Reactions Analysis
1-Bromo-4,5-diethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Scientific Research Applications
1-Bromo-4,5-diethoxy-2-nitrobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-diethoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-4,5-diethoxy-2-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4,5-dimethoxy-2-nitrobenzene: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
1-Bromo-2-nitrobenzene: Lacks the ethoxy groups, making it less complex and potentially less reactive in certain reactions.
4-Bromo-5-nitroveratrole: Another similar compound with different substituents on the benzene ring.
Properties
IUPAC Name |
1-bromo-4,5-diethoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCUSTMNIBFKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396815 | |
Record name | 1-bromo-4,5-diethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73775-84-5 | |
Record name | 1-bromo-4,5-diethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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